molecular formula C17H15N3O3 B3140816 N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide CAS No. 478043-38-8

N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide

Cat. No.: B3140816
CAS No.: 478043-38-8
M. Wt: 309.32 g/mol
InChI Key: WNOZTNUKHPVMGS-UHFFFAOYSA-N
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Description

N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide is a compound notable for its versatility in various chemical and biological contexts. It consists of a pyridine ring substituted with acetyl, cyano, and methyl groups, attached to a phenyl ring through an ether linkage, which bears an acetamide substituent. Its complex structure allows it to participate in numerous reactions and interactions, making it a compound of interest in multiple research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide typically involves the following steps:

  • Formation of the substituted pyridine ring: : Starting with a pyridine precursor, the acetyl, cyano, and methyl groups are introduced via selective functional group transformations.

  • Esterification: : The phenyl ring is connected to the pyridine ring through an esterification reaction, often using conditions that favor the formation of the ether linkage.

  • Amidation: : The acetamide group is introduced by converting a carboxylic acid derivative on the phenyl ring into an amide through reaction with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would scale up the synthetic route using optimized conditions for yield and purity. This might involve:

  • Large-scale esterification: : Using catalysts and optimized reaction conditions to enhance the efficiency of the ester linkage formation.

  • Continuous flow reactors: : To maintain control over reaction conditions and improve scalability.

  • Amidation at scale: : Utilizing robust reagents and conditions to ensure consistent formation of the acetamide group.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide undergoes various types of reactions, including:

  • Oxidation: : Involving oxidizing agents like potassium permanganate to introduce additional functional groups.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride to remove specific substituents or alter the oxidation state.

  • Substitution: : Nucleophilic or electrophilic substitution reactions that modify the phenyl or pyridine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogenated reagents, alkylating agents, and nitrating agents.

Major Products

  • Oxidation: : Leads to the formation of carboxylic acids or ketones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Results in modified rings with new functional groups like halides or nitro groups.

Scientific Research Applications

N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide finds applications in:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with enzymes and receptors.

  • Medicine: : Explored for therapeutic potential in targeting specific pathways related to its chemical structure.

  • Industry: : Utilized in materials science for creating novel compounds with specific properties.

Mechanism of Action

The compound exerts its effects through:

  • Binding to molecular targets: : The pyridine and phenyl rings facilitate binding to proteins, enzymes, or receptors.

  • Pathways involved: : It may interfere with cellular pathways by mimicking or inhibiting natural substrates.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide stands out due to its unique substitution pattern and chemical reactivity. Similar compounds include:

  • **N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]benzamide}

  • N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}propionamide

These compounds share the core pyridine-phenyl linkage but differ in the nature of their functional groups, impacting their chemical behavior and applications.

Properties

IUPAC Name

N-[3-(5-acetyl-3-cyano-6-methylpyridin-2-yl)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-16(11(2)21)7-13(9-18)17(19-10)23-15-6-4-5-14(8-15)20-12(3)22/h4-8H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOZTNUKHPVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)NC(=O)C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168775
Record name N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-38-8
Record name N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478043-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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